3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
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Overview
Description
The compound “3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide” is an organic compound with the molecular formula C20H18N2O3S . It belongs to the class of benzamides, which are compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzamide moiety attached to a thiophene ring via an amide linkage . The benzamide moiety is further substituted with a methoxyphenyl group .Scientific Research Applications
Biomedical Activities
Research on compounds structurally related to 3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide highlights their potential in biomedical applications. For instance, thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities. These activities are attributed to the specific molecular conformations locked by intramolecular hydrogen bonds, enhancing their interaction with biological targets (Vasu et al., 2005).
Anti-inflammatory and Analgesic Properties
Another significant area of application is in the development of anti-inflammatory and analgesic agents. For example, benzo[b]thiophene-2-carboxamides have been identified as inhibitors of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play crucial roles in inflammation. Compounds inhibiting these molecules have shown potential as anti-inflammatory agents in various models of inflammation (Boschelli et al., 1995).
Antioxidant Activities
The antioxidant potential of similar compounds has also been investigated. For example, a novel benzamide derivative exhibited significant antioxidant properties determined by DPPH free radical scavenging test. This suggests potential for therapeutic applications in oxidative stress-related conditions (Demir et al., 2015).
Inhibition of Cholinesterases
Compounds related to thiophene-2-carboxamide have been explored for their cholinesterase inhibitory activity, presenting a possible approach for treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for modulating neurotransmitter levels (Kausar et al., 2021).
Fluorescence and Material Science
Furthermore, the synthesis of substituted benzo[c]thiophenes has revealed compounds with strong solid-state fluorescence. Such properties are valuable in material science, potentially applicable in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Fukuzumi et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-16-9-7-14(8-10-16)13-21-20(24)18-17(11-12-26-18)22-19(23)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHVWRKVBZFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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